(2-Fluoropyridin-4-yl)methanol
Overview
Description
“(2-Fluoropyridin-4-yl)methanol” is an organic compound with the molecular formula C6H6FNO . It is a white to off-white to pink powder and is used in scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Key: IAFXOPAZVVMMLE-UHFFFAOYSA-N . The SMILES representation of the molecule is OCC1=CC(F)=NC=C1 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 127.12 g/mol . The boiling point is 247.4±25.0 °C at 760 mmHg .
Scientific Research Applications
Interaction with Other Chemicals
Hydrogen-Bonded Clusters : (2-Fluoropyridin-4-yl)methanol forms hydrogen-bonded clusters with methanol. Molecular orbital calculations and IR spectroscopy have been used to study this interaction, revealing weak hydrogen bond interactions through aromatic hydrogen and the effect on CH bond vibrational frequencies (Nibu, Marui, & Shimada, 2006).
Reaction with CsSO4F : It reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate. The product distribution is highly dependent on the solvent used (Stavber & Zupan, 1990).
Spectroscopy and Catalysis
Fluorescence Studies : The compound has been used in studies involving fluorescence spectroscopy, indicating its utility in understanding the behavior of chemical complexes under various conditions (Keyes, 1998).
Infrared-Optical Double Resonance Spectroscopy : Interaction of this compound with alcohols has been investigated through IR-UV double resonance spectroscopy. This has provided insights into the formation of cyclic complexes and hydrogen bonding behaviors (Maity, Maity, & Patwari, 2011).
Synthesis and Bioassay
Catalyst-Free Domino Reaction : It has been utilized in the synthesis of complex organic compounds, demonstrating its role in advanced chemical synthesis (Zhao et al., 2020).
Fluorescence Detection of Metal Ions : Used in the development of sensors for selective and sensitive fluorescence detection of metal ions (Visscher et al., 2016).
Miscellaneous Applications
BACE1 Inhibitor Synthesis : Involved in the efficient synthesis of a potent BACE1 inhibitor for potential Alzheimer's Disease treatment (Zhou, Malamas, & Robichaud, 2009).
Lipid Dynamics Studies : Its interactions with lipids have been studied, highlighting its impact on lipid dynamics which is crucial for understanding cell membrane behaviors (Nguyen et al., 2019).
Safety and Hazards
“(2-Fluoropyridin-4-yl)methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFXOPAZVVMMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462540 | |
Record name | (2-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-60-9 | |
Record name | (2-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoropyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.